2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide
Description
2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide is a heterocyclic organic compound featuring a butanamide backbone substituted with a 2-methylimidazole moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the amide and amino groups) and aromatic interactions (via the imidazole ring).
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-4-(2-methylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C8H14N4O/c1-6-11-3-5-12(6)4-2-7(9)8(10)13/h3,5,7H,2,4,9H2,1H3,(H2,10,13) |
InChI Key |
KRDAYOISDAAUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
Improved Method via Oxidative Conversion of Nitrile Precursors (Patent CN102746235A)
A significant preparation method is described in patent CN102746235A, which outlines an environmentally friendly, high-yield process for preparing imidazole-substituted butanamide derivatives closely related to the target compound.
Key Reaction Details:
- Starting material: 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile or its phosphate salt.
- Oxidation reagent: Hydrogen peroxide (30%) used as an oxidant in the presence of alkali (NaOH or KOH).
- Solvents: Methanol and/or ethanol, with dimethyl sulfoxide (DMSO) as an additive.
- Temperature: Controlled between 40–60 °C.
- Reaction time: 2–3 hours.
- Work-up: Addition of water at low temperature, filtration, and recrystallization from 90% ethanol.
- Yield: Up to 76%, significantly higher than previous methods (~45%).
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile + H2O2 + NaOH/DMSO | 75–76 | Improved Radziszewski oxidation |
| 2 | Work-up: Water addition, filtration, recrystallization | - | Produces white powder solid with high purity |
This method avoids the use of large quantities of acidic or basic reagents, making it more economical and environmentally friendly. The use of hydrogen peroxide as an oxidant is a key improvement that enhances safety and reduces corrosive waste generation.
Nucleophilic Substitution Route
While direct literature on 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide synthesis via nucleophilic substitution is limited, analogous methods for related imidazole derivatives suggest the following approach:
- Halogenated butanamide derivatives (e.g., 4-bromo-butanamide) are reacted with 2-methylimidazole under basic conditions.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.
- The reaction is typically conducted under nitrogen atmosphere to prevent oxidation.
- Purification by recrystallization or chromatographic methods yields the target compound.
This approach is supported by general synthetic protocols for imidazole-linked amides and is consistent with the chemical behavior of imidazole nucleophiles.
Supporting Synthetic Techniques and Analytical Methods
The synthesis of imidazole-containing butanamide derivatives often employs:
- Anhydrous solvents such as DMF, dichloromethane, tetrahydrofuran, and toluene purified via solvent purification systems to ensure moisture-free conditions.
- Atmosphere control (nitrogen) to prevent oxidation or side reactions.
- Thin-layer chromatography (TLC) for reaction monitoring using silica gel plates visualized under UV light or staining reagents.
- Flash column chromatography for purification using silica gel and solvent gradients.
- Spectroscopic characterization including NMR (1H, 13C), IR, and mass spectrometry for structural confirmation.
- High-performance liquid chromatography (HPLC) for purity assessment.
These methods are standard in the preparation and analysis of such compounds and ensure reproducibility and high-quality product.
Data Table: Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the butanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit enzyme function or alter protein interactions, leading to various biological effects .
Comparison with Similar Compounds
To contextualize 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide, we compare it with structurally related imidazole-containing compounds, focusing on molecular features, synthesis pathways, and functional properties.
Structural and Functional Comparison
The following table highlights key structural differences and similarities:
Key Observations :
Backbone Variability: The target compound employs a butanamide backbone, whereas analogs in the evidence use ester-linked chains (e.g., ethyl or methyl esters) .
Imidazole Substitution : The 2-methyl group on the imidazole ring in the target compound contrasts with the 2,4-dimethyl substitution in the methyl ester analog . Substituent position impacts steric hindrance and electronic properties, influencing binding affinity in biological targets.
Complexity : The benzoimidazole derivative in introduces a fused aromatic system and additional functional groups (e.g., hydroxyethyl), which may enhance selectivity but complicate synthesis .
Pharmacological Potential
While biological data for the target compound are absent in the evidence, insights can be inferred from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
